Cas no 2228567-15-3 (4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole)

4-Chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole is a specialized heterocyclic compound featuring an imidazole core substituted with chloro, ethyl, and nitroethyl functional groups. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The chloro and nitroethyl substituents enhance electrophilic character, facilitating nucleophilic substitution reactions, while the ethyl group contributes to improved solubility in organic solvents. Its well-defined reactivity profile makes it valuable for constructing complex nitrogen-containing frameworks. The compound is typically handled under controlled conditions due to its potential sensitivity. Proper storage and handling are recommended to maintain stability and purity.
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole structure
2228567-15-3 structure
Product name:4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
CAS No:2228567-15-3
MF:C7H10ClN3O2
MW:203.626200199127
CID:6381678
PubChem ID:165634757

4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
    • 2228567-15-3
    • EN300-1996833
    • Inchi: 1S/C7H10ClN3O2/c1-2-10-5-9-7(8)6(10)3-4-11(12)13/h5H,2-4H2,1H3
    • InChI Key: AEVBYRCYBYXSRX-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC[N+](=O)[O-])N(C=N1)CC

Computed Properties

  • Exact Mass: 203.0461543g/mol
  • Monoisotopic Mass: 203.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.6Ų

4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1996833-1g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
1g
$1714.0 2023-09-16
Enamine
EN300-1996833-5.0g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
5g
$4972.0 2023-06-03
Enamine
EN300-1996833-2.5g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
2.5g
$3362.0 2023-09-16
Enamine
EN300-1996833-10.0g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
10g
$7373.0 2023-06-03
Enamine
EN300-1996833-1.0g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
1g
$1714.0 2023-06-03
Enamine
EN300-1996833-0.05g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
0.05g
$1440.0 2023-09-16
Enamine
EN300-1996833-0.1g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
0.1g
$1508.0 2023-09-16
Enamine
EN300-1996833-0.5g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
0.5g
$1646.0 2023-09-16
Enamine
EN300-1996833-5g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
5g
$4972.0 2023-09-16
Enamine
EN300-1996833-0.25g
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
2228567-15-3
0.25g
$1577.0 2023-09-16

4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Related Literature

Additional information on 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole

Recent Advances in the Study of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3)

The compound 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. The presence of both nitro and chloro functional groups in the imidazole ring offers multiple sites for chemical modification, making it a valuable scaffold for the development of new pharmacophores. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable findings is the compound's potential as a precursor in the development of selective kinase inhibitors. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that derivatives of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole exhibit promising inhibitory activity against specific kinase targets, with IC50 values in the low micromolar range.

In addition to its kinase inhibitory properties, recent research has explored the compound's antimicrobial potential. Studies have shown that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings suggest that 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole could serve as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The synthesis and optimization of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole derivatives have also been a focus of recent investigations. Advances in green chemistry have enabled more efficient and environmentally friendly synthetic routes, reducing the use of hazardous reagents and improving yields. These developments are critical for scaling up production and facilitating further preclinical and clinical studies.

Despite these promising results, challenges remain in the development of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous structure-activity relationship (SAR) studies and medicinal chemistry optimization. Future research directions may include the exploration of prodrug strategies and formulation technologies to enhance the compound's pharmacokinetic properties.

In conclusion, 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3) represents a promising scaffold for the development of novel therapeutic agents. Its versatility, combined with recent advancements in synthetic and medicinal chemistry, positions it as a valuable tool in the ongoing search for new treatments for a range of diseases. Continued research and collaboration across disciplines will be essential to fully realize its potential.

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